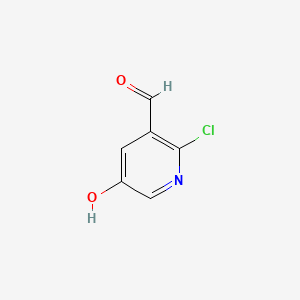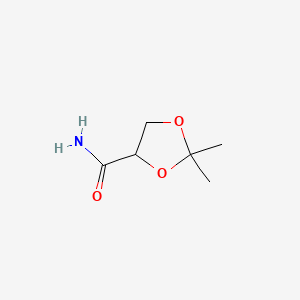
2,2-Dimethyl-1,3-dioxolane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-1,3-dioxolane-4-carboxamide” is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as “2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde”, “Acetone D-glyceraldehyde”, and "®- (+)-Glyceraldehyde acetonide" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,2-Dimethyl-1,3-dioxolane-4-methanol, a similar compound, can be produced from glycerol . Another related compound, 2,2-Dimethyl-1,3-dioxolan-4-one, can be prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-carboxamide” can be analyzed using various techniques. The 3D structure of the molecule can be viewed using Java or Javascript .Applications De Recherche Scientifique
Antifungal and Antibacterial Activities : Novel amide derivatives of 1,3-dioxolane, including 2,2-Dimethyl-1,3-dioxolane-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against various strains of bacteria and fungi (Begum et al., 2019).
Chiroptical Properties : A study explored the cryptochirality of 2,2-Dimethyl-1,3-dioxolane connected to two pyrene moieties. The cryptochirality, not detectable in the ground state, was deciphered in the photoexcited state via circularly polarized luminescence signals (Amako et al., 2015).
Synthesis of Chiral Diamines : Research has been conducted on synthesizing new chiral diamines in the dioxolane series, such as (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)- 1,3-dioxolane, showcasing its potential in complex formation with cobalt chloride (Shainyan et al., 2002).
Synthon for α,γ-Diketoacid Derivatives : (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one has been identified as a versatile synthon for the synthesis of selectively protected α,γ-diketoacid derivatives. This compound aids in the preparation of various derivatives including ester, amide, and aryl derivatives (Banville et al., 2010).
Distribution Coefficients Study : The distribution of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane between aqueous and organic liquid phases was studied using gas-liquid chromatography. This study is crucial for understanding the solubility and distribution properties of such compounds in different solvents (Novikov et al., 2013).
Copolymerization and Material Science : The synthesis and reactivity of monomers containing the 2-oxo-1,3-dioxolane group have been explored. These studies are significant for the development of polymers and copolymers with potential applications in material science (D′alelio & Huemmer, 1967).
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSXIPNJMSKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)

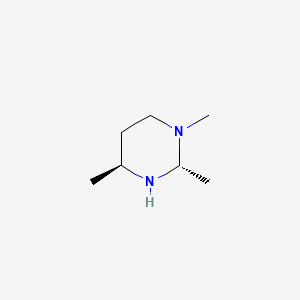
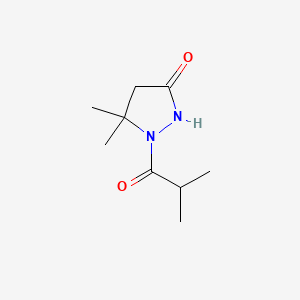

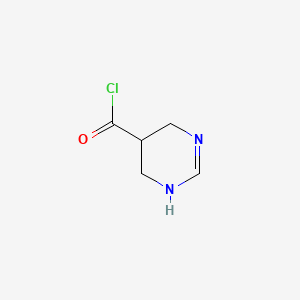


![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)
